Home > Products > Screening Compounds P83336 > Zelavespib monohydrochloride
Zelavespib monohydrochloride - 2095432-24-7

Zelavespib monohydrochloride

Catalog Number: EVT-12569991
CAS Number: 2095432-24-7
Molecular Formula: C18H22ClIN6O2S
Molecular Weight: 548.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zelavespib monohydrochloride, also known as PU-H71, is a synthetic organic compound classified as a diarylthioether. It is primarily recognized for its role as a heat shock protein 90 inhibitor, which has promising applications in oncology. The compound has been investigated for its potential therapeutic effects against various cancers, including lymphoma and solid tumors. Its significance lies in its ability to modulate the epichaperome, a structure associated with cancer cell survival and proliferation .

Source and Classification

Zelavespib is derived from the class of organic compounds known as diarylthioethers, which are characterized by the presence of a thioether group substituted by two aryl groups. This compound falls under the broader category of organosulfur compounds. The specific classification of Zelavespib includes:

  • Kingdom: Organic compounds
  • Super Class: Organosulfur compounds
  • Class: Thioethers
  • Sub Class: Aryl thioethers
  • Direct Parent: Diarylthioethers

The chemical formula for Zelavespib is C18H21IN6O2SC_{18}H_{21}IN_{6}O_{2}S, with a molecular weight of approximately 512.37 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zelavespib involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Formation of the Purine Core: The synthesis begins with the formation of the purine structure, which serves as the backbone of the molecule.
  2. Introduction of the Iodobenzo[d][1,3]dioxole Moiety: This step involves attaching the iodobenzo[d][1,3]dioxole group to the purine core via a thioether linkage.
  3. Final Modifications: Subsequent steps include the introduction of an isopropylamino group to enhance biological activity.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of Zelavespib during synthesis .

Molecular Structure Analysis

Structure and Data

Zelavespib's molecular structure can be represented in several formats:

  • IUPAC Name: 8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9-{3-[(propan-2-yl)amino]propyl}-9H-purin-6-amine
  • SMILES Notation: CC(C)NCCCN1C(SC2=C(I)C=C3OCOC3=C2)=NC2=C(N)N=CN=C12

The compound features a complex arrangement that includes multiple rings and functional groups, which contribute to its pharmacological properties. The presence of iodine in its structure is particularly noteworthy as it may influence both biological activity and imaging capabilities in research applications .

Chemical Reactions Analysis

Reactions and Technical Details

Zelavespib undergoes various chemical reactions that are critical for its biological activity:

  1. Binding to Heat Shock Protein 90: The primary reaction involves Zelavespib binding to heat shock protein 90, inhibiting its function. This action disrupts protein folding and promotes degradation of client proteins involved in tumor growth.
  2. Epichaperome Modulation: Zelavespib has been shown to modulate epichaperome structures within cancer cells, leading to disassembly and reduced cell survival rates .

These reactions highlight Zelavespib's potential as an antineoplastic agent by targeting critical pathways involved in cancer progression.

Mechanism of Action

Process and Data

Zelavespib's mechanism of action primarily revolves around its inhibition of heat shock protein 90. The following steps outline this process:

  1. Target Binding: Zelavespib binds to the ATP-binding pocket of heat shock protein 90.
  2. Conformational Change: This binding induces a conformational change that prevents heat shock protein 90 from functioning properly.
  3. Client Protein Degradation: As a result, client proteins that are dependent on heat shock protein 90 for stability are marked for degradation via proteasomal pathways.

Research indicates that Zelavespib's binding leads to an extended residence time within tumor environments, enhancing its efficacy compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zelavespib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 512.37 g/mol
  • Solubility in Water: 0.0691 mg/mL
  • LogP (Octanol/Water Partition Coefficient): Approximately 2.61
  • Polar Surface Area: 100.11 Ų
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7

These properties suggest that Zelavespib has moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Applications

Scientific Uses

Zelavespib has several significant applications in scientific research and potential therapeutic areas:

  1. Cancer Research: It is primarily studied for its role in inhibiting heat shock protein 90 in various cancers, including lymphoma and solid tumors.
  2. Drug Development: As an investigational drug, Zelavespib serves as a prototype for developing new therapies targeting similar pathways.
  3. Mechanistic Studies: Researchers utilize Zelavespib to study epichaperome dynamics and their implications in cancer biology.
Introduction to HSP90 as an Oncotherapeutic Target

Molecular Chaperone Function in Oncoprotein Stabilization

Heat shock protein 90 (HSP90) is an essential ATP-dependent molecular chaperone that facilitates the folding, stability, and functional maturation of numerous client proteins. Under physiological conditions, HSP90 constitutes 1-2% of total cellular protein, increasing to 4-6% under stress conditions [1] [4]. The chaperone operates through a complex ATP-driven cycle involving large conformational changes between open and closed states, regulated by numerous co-chaperones including HOP, Aha1, p23, and CDC37 [2] [8]. This cycle enables HSP90 to stabilize metastable proteins that would otherwise undergo degradation.

In malignant cells, HSP90 is exploited to stabilize mutated, overexpressed, or chimeric oncoproteins that drive cancer progression. The chaperone exists in an activated multi-chaperone complex in cancer cells, distinct from its conformation in normal cells [1]. This cancer-specific activation state provides a therapeutic window for selective inhibition. HSP90's client proteins include key oncogenic drivers such as HER2, EGFR, ALK, BRAF, AKT, and androgen receptor—proteins essential for signal transduction, cell cycle progression, and anti-apoptotic pathways in diverse malignancies [1] [4] [5]. By maintaining these labile oncoproteins in their functional conformations, HSP90 enables cancer cells to tolerate the proteotoxic stress inherent in the malignant phenotype, including genomic instability, aneuploidy, hypoxia, and nutrient deprivation [4] [6].

Table 1: Key Oncogenic Client Proteins of HSP90

Client ProteinRole in OncogenesisCancer Types
HER2/ErbB2Receptor tyrosine kinase signalingHER2+ breast cancer
ALKChimeric kinase activityALK-rearranged NSCLC
BRAF (mutant)Hyperactivated MAPK signalingMelanoma, colorectal cancer
Androgen ReceptorHormone signaling dependencyProstate cancer
BCR-ABLConstitutive kinase activityChronic myeloid leukemia
AKTPI3K pathway signalingMultiple carcinomas

Rationale for HSP90 Inhibition in Malignancies

The strategic rationale for targeting HSP90 in oncology stems from its simultaneous effects on multiple oncogenic pathways and stress-response mechanisms. Pharmacological inhibition of HSP90 induces the proteasomal degradation of its client proteins through several interconnected mechanisms [1] [4]. By blocking ATP binding in the N-terminal nucleotide pocket, inhibitors prevent the chaperone cycle progression, leading to ubiquitination and degradation of client oncoproteins. This combinatorial effect on multiple cancer drivers differentiates HSP90 inhibitors from single-target agents.

Notably, cancers driven by "addiction" to specific HSP90 client oncoproteins demonstrate particular vulnerability. For example, HER2-amplified breast cancers exhibit exceptional sensitivity to HSP90 inhibition due to the extreme client dependency of HER2 on HSP90-mediated folding and stabilization [1] [4]. Similarly, malignancies dependent on ALK fusion proteins, mutant EGFR, or BRAF show significant responses. Beyond oncoprotein degradation, HSP90 inhibition simultaneously disrupts the malignant stress buffer, overwhelming cancer cells with proteotoxic stress and activating apoptotic pathways [4] [6]. This dual mechanism—simultaneous multi-oncogenic pathway disruption and stress-response impairment—provides a compelling therapeutic rationale.

Historical Development of Zelavespib Monohydrochloride

The development of HSP90 inhibitors has evolved through distinct generations. Initial efforts focused on natural product derivatives like geldanamycin, leading to the first-in-class agent tanespimycin (17-AAG). While tanespimycin demonstrated clinical activity in HER2+ breast cancer, limitations included hepatotoxicity, complex pharmacokinetics, and dependency on NQO1 metabolism for activation [1] [4]. These challenges stimulated the search for synthetic, fully optimized small-molecule inhibitors with improved drug-like properties.

Zelavespib monohydrochloride (PU-H71) emerged from this second-generation development wave. Discovered through structure-based drug design approaches, zelavespib was engineered to overcome limitations of early inhibitors. Its development timeline includes identification of the purine scaffold as a novel chemotype, optimization for selective binding to the ATP pocket, and chemical modification to enhance solubility and bioavailability through hydrochloride salt formation [3]. Preclinical characterization demonstrated potent and selective inhibition of HSP90, with distinct pharmacodynamic advantages over earlier compounds, positioning it as a promising clinical candidate for targeted oncotherapy.

Table 2: Evolution of HSP90 Inhibitors

GenerationRepresentative AgentsCore Chemical StructureKey Limitations
First (Natural Product Derivatives)Tanespimycin (17-AAG), Alvespimycin (17-DMAG)Benzoquinone ansamycinHepatotoxicity, NQO1 dependency, poor solubility
Second (Fully Synthetic)Zelavespib (PU-H71), GanetespibPurine, resorcinolOcular toxicity (some agents)
Second (Optimized)Zelavespib monohydrochloridePurine-based with salt formationImproved solubility and pharmacokinetics

Properties

CAS Number

2095432-24-7

Product Name

Zelavespib monohydrochloride

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrochloride

Molecular Formula

C18H22ClIN6O2S

Molecular Weight

548.8 g/mol

InChI

InChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H

InChI Key

HUAKDRZHOBLKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.